

StRIP16 Peptide: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	StRIP16	
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Abstract

StRIP16 is a synthetically engineered, double-stapled peptide that functions as a selective binder to the Rab8a GTPase. Developed as a more stable and cell-permeable analogue of its predecessor, StRIP3, **StRIP16** offers a valuable tool for investigating the complex roles of Rab8a in cellular processes, particularly vesicular transport. This technical guide provides an in-depth overview of the core function of **StRIP16**, including its binding affinity, selectivity, and the methodologies used for its characterization. Detailed experimental protocols and visual representations of its mechanism and experimental workflows are presented to facilitate its application in research and drug development.

Core Function and Mechanism of Action

StRIP16 is a bioavailable, double-stapled peptide designed to specifically interact with the Rab8a GTPase.[1][2] Rab GTPases are key regulators of vesicular transport, and Rab8a, in particular, is involved in the trafficking of vesicles from the trans-Golgi network to the plasma membrane.[3][4] By binding to Rab8a, **StRIP16** can be utilized to modulate and study these transport pathways.

The peptide is an analogue of StRIP3, engineered to overcome the limitations of low proteolytic stability and poor cell permeability.[5] The introduction of two hydrocarbon cross-links, a

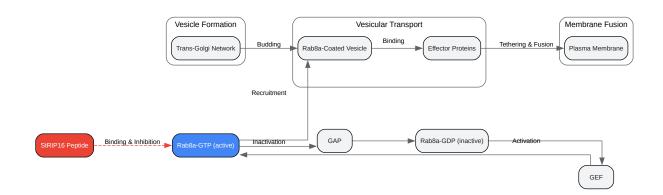


technique known as double-stapling, confers increased structural rigidity, resistance to degradation by proteases, and enhanced ability to penetrate cell membranes.[5][6]

The primary mechanism of action of **StRIP16** is its direct binding to active Rab8a (GTP-bound form). This interaction can interfere with the binding of Rab8a to its native effector proteins, thereby inhibiting downstream signaling and vesicular transport processes.

StRIP16 Signaling Pathway Interaction

StRIP16 directly targets the Rab8a-mediated vesicular transport pathway. The peptide's interaction with Rab8a is intended to disrupt the normal function of this GTPase in orchestrating the movement of vesicles.



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Caption: **StRIP16** targets active Rab8a-GTP, inhibiting its interaction with effector proteins.

Quantitative Data

The binding affinity and selectivity of **StRIP16** for Rab8a have been quantified, demonstrating its potential as a specific molecular probe.



Parameter	Value	Method	Reference
Binding Affinity (Kd) to Rab8a	12.7 μΜ	Fluorescence Polarization	[1][2][7]
Relative Binding Affinity (Kd)	[7]		
Rab1b	~10	Not Specified	[7]
Rab5a	~25	Not Specified	[7]
Rab6a	~35	Not Specified	[7]
Rab8a	1.0	Not Specified	[7]
Rab9a	~10	Not Specified	[7]
Rab11a	>100	Not Specified	[7]
H-Ras	>50	Not Specified	[7]
N-Ras	>100	Not Specified	[7]

Peptide Specifications

Property	Description	Reference
Sequence	DNEXQWFXYHLXFFNXV	[2]
Modifications	N-terminal Acetylation, C- terminal Amidation	[2]
X = (S)-2-(4-pentenyl)alanine	[2]	_
Stapling	Hydrocarbon staple between X at position 4 and X at position 8; and between X at position 12 and X at position 16.	
Molecular Weight	2300.61 g/mol	[2]
Molecular Formula	C116H154N24O26	[2]



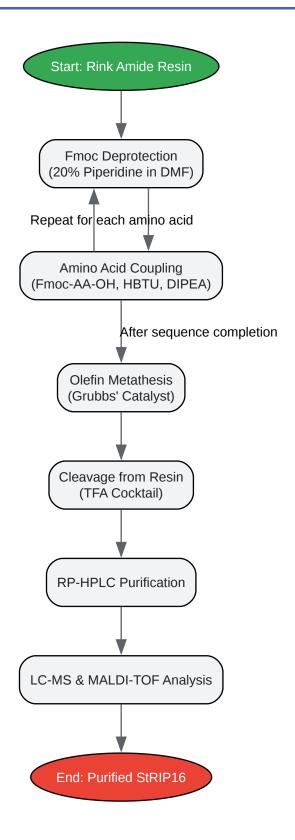
Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the **StRIP16** peptide.

Peptide Synthesis and Purification

The synthesis of **StRIP16** is achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.





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Caption: Workflow for the synthesis and purification of **StRIP16** peptide.



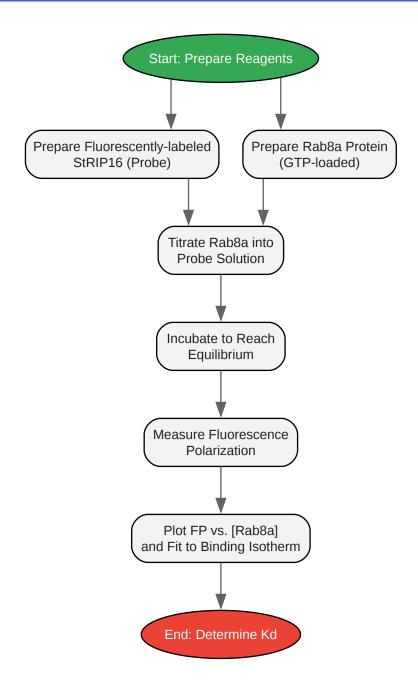
Protocol:

- Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.
- Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a
 coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
 hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. For the
 stapling positions, Fmoc-(S)-2-(4-pentenyl)alanine is used.
- Repeat: Repeat the deprotection and coupling steps for each amino acid in the StRIP16 sequence.
- On-Resin Stapling: Perform ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) to form the two hydrocarbon staples.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the identity and purity of the final peptide by liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Fluorescence Polarization Binding Assay

This assay is used to determine the binding affinity (Kd) of StRIP16 to Rab8a.





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Caption: Workflow for the fluorescence polarization binding assay.

Protocol:

- Reagent Preparation:
 - Synthesize or procure a fluorescently labeled version of StRIP16 (e.g., with fluorescein at the N-terminus).



- Express and purify Rab8a protein. Load the protein with a non-hydrolyzable GTP analog (e.g., GMP-PNP) to maintain its active conformation.
- Assay Setup:
 - In a microplate, add a fixed concentration of the fluorescently labeled StRIP16 peptide to a suitable assay buffer.
 - Add increasing concentrations of the GTP-loaded Rab8a protein to the wells.
- Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
- Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
- Data Analysis:
 - Plot the change in fluorescence polarization as a function of the Rab8a concentration.
 - Fit the resulting binding curve to a one-site binding equation to determine the equilibrium dissociation constant (Kd).

Protease Resistance Assay

This assay evaluates the stability of **StRIP16** in the presence of proteases compared to its linear, unstapled counterpart.

Protocol:

- Peptide Incubation: Incubate a known concentration of **StRIP16** and the corresponding linear peptide separately with a protease (e.g., proteinase K or trypsin) in a suitable buffer at 37°C.
- Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the proteolytic activity, for example, by adding a protease inhibitor or by rapid freezing.



- Analysis: Analyze the amount of intact peptide remaining at each time point using RP-HPLC or LC-MS.
- Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of each peptide under these conditions. A longer half-life indicates greater protease resistance.

Cell Permeability Assay

A common method to assess cell permeability is the Caco-2 permeability assay, which uses a monolayer of human colorectal adenocarcinoma cells as a model of the intestinal epithelium.

Protocol:

- Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a Transwell® insert until a confluent monolayer is formed. The formation of a tight monolayer can be verified by measuring the transepithelial electrical resistance (TEER).
- Assay Setup:
 - Wash the Caco-2 monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
 - Add the StRIP16 peptide to the apical (upper) chamber.
- Incubation: Incubate the Transwell® plate at 37°C.
- Sampling: At various time points, collect samples from the basolateral (lower) chamber.
- Quantification: Quantify the concentration of StRIP16 in the basolateral samples using a sensitive analytical method such as LC-MS/MS.
- Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Conclusion

StRIP16 is a rationally designed, double-stapled peptide that serves as a valuable tool for studying the function of Rab8a GTPase. Its enhanced stability and cell permeability make it



superior to earlier linear and single-stapled peptides for cellular studies. The detailed protocols provided in this guide are intended to enable researchers to effectively utilize and characterize **StRIP16** in their investigations of Rab8a-mediated cellular processes, with potential applications in the development of therapeutics targeting vesicular transport pathways.

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- To cite this document: BenchChem. [StRIP16 Peptide: A Technical Guide to its Function and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615345#what-is-the-function-of-strip16-peptide]

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